molecular formula C46H89NO8 B3025909 1-(beta-D-galactosyl)-N-behenoylsphingosine CAS No. 74645-25-3

1-(beta-D-galactosyl)-N-behenoylsphingosine

Numéro de catalogue B3025909
Numéro CAS: 74645-25-3
Poids moléculaire: 784.2 g/mol
Clé InChI: YIGARKIIFOHVPF-YMBRMJIUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The molecule “1-(beta-D-galactosyl)-N-behenoylsphingosine” is a type of glycolipid. The beta-D-galactosyl group is a galactosyl group obtained by removing the hydroxy group from the hemiacetal function of beta-D-galactose .


Synthesis Analysis

The synthesis of such molecules often involves the use of enzymes known as beta-D-galactosidases. These enzymes can catalyze the transglycosylation reaction, transferring a galactosyl moiety from a donor molecule to an acceptor . In one study, four bifidobacterial beta-galactosidases were evaluated for their transgalactosylation activity in lactose-based slurry reactions .


Chemical Reactions Analysis

Beta-D-galactosidases can catalyze the reaction of UDP-N-acetyl-D-glucosamine with substrates having a terminal beta-N-acetylglucosamine (beta-GlcNAc) residue, leading to the formation of glycolipids and glycoproteins .

Applications De Recherche Scientifique

Synthesis and Properties

  • Synthesis of photoactivatable analogues of psychosine, a β-galactosyl derivative of d-erythro-sphingosine, has been achieved. These analogues, including one similar to 1-(beta-D-galactosyl)-N-behenoylsphingosine, are useful for identifying molecular targets of psychosine after photoactivation and crosslinking. This research contributes to understanding the mechanisms behind psychosine-induced cytotoxicity, particularly in Krabbe's disease (Lankalapalli, Baksa, Liliom, & Bittman, 2010) (source).

Glycosylation Studies

  • Gene sequence studies suggest the inactivation of alpha-1,3-galactosyltransferase in catarrhines after the divergence of apes from monkeys. This enzyme synthesizes galactosyl epitopes, similar to those in 1-(beta-D-galactosyl)-N-behenoylsphingosine, highlighting evolutionary changes in mammalian carbohydrate expression (Galili & Swanson, 1991) (source).

Enzymatic Recognition Studies

  • A study on galactosyl-naphthyl-imine and -amine derivatives, similar in structure to 1-(beta-D-galactosyl)-N-behenoylsphingosine, explored their recognition of amino acids. This research is crucial for understanding lectin-carbohydrate interactions, relevant in biological processes involving carbohydrates like 1-(beta-D-galactosyl)-N-behenoylsphingosine (Ahuja et al., 2007) (source).

Biological Activity Evaluation

  • Synthesis of α-galactosyl ceramide and related glycolipids, structurally related to 1-(beta-D-galactosyl)-N-behenoylsphingosine, demonstrated substantial effects on the expression of cytokines IFN-γ and IL-4 in mouse splenocytes. This indicates the potential immunomodulatory applications of similar compounds (Fan et al., 2005) (source).

Glycolipid Synthesis Research

  • The synthesis of galactosylphytosphingosine and galactosylceramides, which are related to 1-(beta-D-galactosyl)-N-behenoylsphingosine, has been conducted to better understand the chemical properties and potential applications of these compounds in various fields, including biochemistry and pharmaceuticals (Pascher, 1974) (source).

Galactosyl Transfer Catalysis

  • Studies on galactosyl transfer catalyzed by beta-glycosidases, like those interacting with 1-(beta-D-galactosyl)-N-behenoylsphingosine, have been conducted to understand their kinetics and mechanism. Such research aids in developing applications in biotechnology and medicine (Petzelbauer, Splechtna, & Nidetzky, 2001) (source).

Structural and Functional Studies

  • Structural studies on beta-galactosidase from Penicillium sp. and its complex with galactose provide insights into enzyme-substrate interactions, which are relevant to understanding the function of compounds like 1-(beta-D-galactosyl)-N-behenoylsphingosine in biological systems (Rojas et al., 2004) (source).

Mécanisme D'action

Target of Action

The primary target of 1-(beta-D-galactosyl)-N-behenoylsphingosine is the beta-D-galactosyl group . This group is obtained by removing the hydroxy group from the hemiacetal function of beta-D-galactose and, by extension, of a lower oligosaccharide having galactose at the reducing end .

Mode of Action

1-(beta-D-galactosyl)-N-behenoylsphingosine interacts with its targets through the D-Galactosidase enzyme . This enzyme catalyzes the hydrolysis of the glycosidic oxygen link between the terminal non-reducing D-galactoside unit and the glycoside molecule .

Biochemical Pathways

The action of 1-(beta-D-galactosyl)-N-behenoylsphingosine affects the galactosyl group pathways . The compound’s interaction with the beta-D-galactosyl group leads to changes in these pathways, impacting the function of beta-D-galactosyl groups .

Pharmacokinetics

The compound’s interaction with the beta-d-galactosyl group and the d-galactosidase enzyme suggests that it may have significant bioavailability .

Result of Action

The molecular and cellular effects of 1-(beta-D-galactosyl)-N-behenoylsphingosine’s action are primarily related to its interaction with the beta-D-galactosyl group and the D-Galactosidase enzyme . By interacting with these targets, the compound can affect the function of beta-D-galactosyl groups and influence various biochemical pathways .

Action Environment

The action, efficacy, and stability of 1-(beta-D-galactosyl)-N-behenoylsphingosine can be influenced by various environmental factors. For instance, the activity of the D-Galactosidase enzyme, a key target of the compound, can be affected by temperature . At refrigerated temperatures, the stable structure of the enzyme adjusts for the reduced kinetic energy . Therefore, temperature and other environmental conditions can significantly impact the action of 1-(beta-D-galactosyl)-N-behenoylsphingosine.

Propriétés

IUPAC Name

N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]docosanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H89NO8/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-42(50)47-39(38-54-46-45(53)44(52)43(51)41(37-48)55-46)40(49)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h33,35,39-41,43-46,48-49,51-53H,3-32,34,36-38H2,1-2H3,(H,47,50)/b35-33+/t39-,40+,41+,43-,44-,45+,46+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGARKIIFOHVPF-YMBRMJIUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H89NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

784.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(beta-D-galactosyl)-N-behenoylsphingosine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(beta-D-galactosyl)-N-behenoylsphingosine
Reactant of Route 2
Reactant of Route 2
1-(beta-D-galactosyl)-N-behenoylsphingosine
Reactant of Route 3
Reactant of Route 3
1-(beta-D-galactosyl)-N-behenoylsphingosine
Reactant of Route 4
Reactant of Route 4
1-(beta-D-galactosyl)-N-behenoylsphingosine
Reactant of Route 5
1-(beta-D-galactosyl)-N-behenoylsphingosine
Reactant of Route 6
1-(beta-D-galactosyl)-N-behenoylsphingosine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.